

Technical Guide: Physical Properties & Solubility Profile of (S)-MeO-BIPHEP

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Compound of Interest

Compound Name: *S(-)-2,2'-Bis-(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl*
Cat. No.: B14125422

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Executive Summary

(S)-MeO-BIPHEP [(S)-(-)-2,2'-Bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl] represents a cornerstone in the class of atropisomeric diphosphine ligands.^{[1][2]} Its utility in asymmetric hydrogenation and C-C coupling reactions is defined not just by its stereoelectronic parameters, but by its physical behavior in solution.^{[1][2]} This guide provides a rigorous analysis of the ligand's physicochemical attributes, establishing the "ground truth" for experimental design and handling.^{[1][2]}

Physical Characterization

The following data constitutes the baseline specification for high-purity (S)-MeO-BIPHEP. Deviations from these parameters often indicate oxidation (phosphine oxide formation) or solvent occlusion.^[2]

Table 1: Physicochemical Constants

Property	Specification	Technical Note
CAS Number	133545-17-2	Specific to the (S)-enantiomer. [1][2][3][4]
Formula		Biphenyl backbone with methoxy directing groups.[1][2]
Molecular Weight	582.61 g/mol	Monomeric form.[1][2]
Appearance	White to off-white crystalline powder	Yellowing indicates surface oxidation.[1][2]
Melting Point	212 – 216 °C	Sharp transition; broad range implies impurities.[1][2]
Optical Rotation		Concentration in .[1][2]
Chirality	Axial Chirality (Atropisomerism)	Restricted rotation around the 1,1'-biphenyl bond.[1][2]

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Scientist's Insight: The melting point is a critical purity indicator.[1][2] If your sample melts below 210°C, run a

NMR immediately.[2] You will likely see a signal at

ppm corresponding to the phosphine oxide, distinct from the ligand's signal at

ppm.[1][2]

Solubility Profile & Solvent Compatibility

Understanding the solubility landscape of (S)-MeO-BIPHEP is vital for both reaction setup and purification.[1][2] The molecule features a lipophilic biphenyl/phenyl phosphine core balanced slightly by the methoxy groups, dictating its preference for moderately polar organic solvents.[1][2]

Table 2: Solubility Matrix

Solvent Class	Representative Solvent	Solubility	Operational Application
Chlorinated	Dichloromethane (DCM), Chloroform	High (>50 mg/mL)	Primary solvent for catalyst complexation and NMR analysis.[1][2]
Aromatic	Toluene, Benzene	High	Ideal for high-temperature asymmetric hydrogenations.[1][2]
Ethers	THF, 1,4-Dioxane	Moderate-High	Standard reaction media; compatible with Ru/Rh precursors.[1][2]
Alcohols	Methanol, Ethanol	Low	Poor solubility facilitates ligand precipitation during workup.[1][2]
Alkanes	Hexane, Pentane, Heptane	Insoluble	Critical Anti-solvent: Used to crash out the ligand or catalyst.[1][2]
Water		Insoluble	Biphasic systems require phase transfer catalysts.[1][2]

Thermodynamic Mechanics of Solvation

The solubility is driven by Van der Waals interactions between the phenyl rings and the solvent.

[1] While the methoxy groups (

) provide a dipole, they are sterically crowded and do not sufficiently increase polarity to permit aqueous solubility.[1][2]

- Protocol Implication: When synthesizing Ruthenium complexes (e.g.,

), dissolve the ligand in DCM first, then add the metal precursor.[1][2] Do not attempt to mix them in methanol directly, as the ligand may not fully solubilize, leading to incomplete complexation.[1][2]

Stability & Degradation Pathways

(S)-MeO-BIPHEP is an electron-rich phosphine.[1][2] While the biphenyl backbone offers some steric protection, the phosphorus centers are susceptible to oxidative attack by atmospheric oxygen.[1][2]

- Oxidation Potential: Moderate.[2] Solid samples are relatively stable for short periods in air, but solution-phase oxidation is rapid.[1][2]
- Storage Directive: Store under Argon or Nitrogen at $< 4^{\circ}\text{C}$.
- Degradation Product: (S)-MeO-BIPHEP-dioxide.[1][2] This impurity is catalytically inactive in hydrogenation and can act as a catalyst poison.[1][2]

Experimental Protocols

Protocol A: Anaerobic Handling & Solution Preparation

Objective: To prepare a stock solution without introducing oxygen.[1]

- Glassware Prep: Flame-dry a Schlenk flask and cycle vacuum/Argon (3x).
- Weighing: Weigh (S)-MeO-BIPHEP (e.g., 58.3 mg, 0.1 mmol) in a glovebox or use a solids-addition funnel under positive Argon flow.
- Solvent Addition: Add anhydrous, degassed DCM (5.0 mL) via syringe.

- Dissolution: Swirl gently. The solution should be clear and colorless.
 - Troubleshooting: If the solution is cloudy, filter through a syringe filter (PTFE, 0.45 μm) inside the glovebox to remove oxidized insolubles.[2]

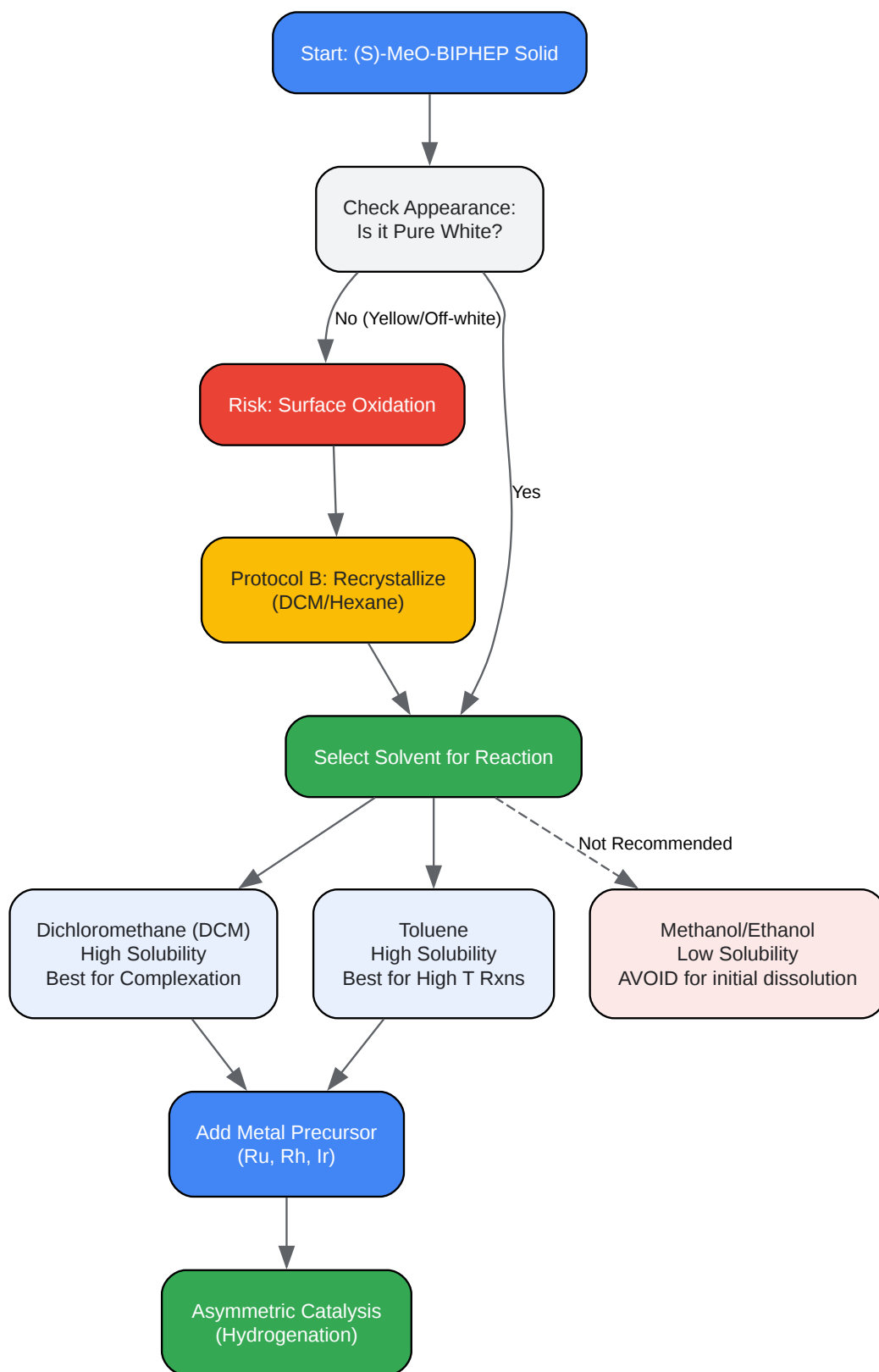
Protocol B: Purification via Recrystallization

Objective: To recover high-purity ligand from partially oxidized stocks.[1][2]

- Dissolve the crude solid in the minimum amount of boiling DCM.[1][2]
- Allow the solution to cool to room temperature.
- Layer anhydrous Hexane (3x volume) carefully on top of the DCM.
- Place at -20°C overnight. The ligand will crystallize as white needles; the oxide impurities generally remain in the supernatant.[1][2]
- Filter under inert gas.[1][2][5]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and handling to maintain the "S" stereocenter integrity and chemical purity.



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Figure 1: Decision matrix for handling (S)-MeO-BIPHEP, highlighting the critical check for oxidation and appropriate solvent choices for catalytic applications.

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